molecular formula C11H10FN3O B1482603 6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine CAS No. 2090975-26-9

6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine

Cat. No. B1482603
CAS RN: 2090975-26-9
M. Wt: 219.21 g/mol
InChI Key: LWOHHJUZFRNZDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine”, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H10FN3O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The fluorophenoxy group is attached to the pyrimidine ring via a methylene bridge.


Chemical Reactions Analysis

Pyrimidine derivatives, such as “this compound”, can undergo various chemical reactions. For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .

Scientific Research Applications

Tyrosine Kinase Inhibitors

  • Application: This compound is used in the development of tyrosine kinase inhibitors, which are crucial in targeting receptors for the EGF family of growth factors. A study by Rewcastle et al. (1998) demonstrates its role in inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. The compound is effective in competitively binding at the ATP site of these enzymes, showcasing its potential in cancer therapy (Rewcastle et al., 1998).

Synthesis of Methoxy Esters

  • Application: This compound is involved in the synthesis of methoxy esters of amino-substituted pyrimidines. According to a study published in the journal "Chemistry of Heterocyclic Compounds" (2013), these derivatives have been found to possess fungicidal properties, indicating their potential in agricultural applications (Тумкявичюс et al., 2013).

Novel Pyrimidine Derivatives

  • Application: A study by Muralidharan et al. (2019) discusses the synthesis of novel pyrimidine derivatives, where this compound is used to develop anti-inflammatory and analgesic agents. These derivatives have been found to exhibit significant biological activities, suggesting their potential use in pain management and inflammation treatment (Muralidharan et al., 2019).

properties

IUPAC Name

6-[(4-fluorophenoxy)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-8-1-3-10(4-2-8)16-6-9-5-11(13)15-7-14-9/h1-5,7H,6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOHHJUZFRNZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=NC=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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